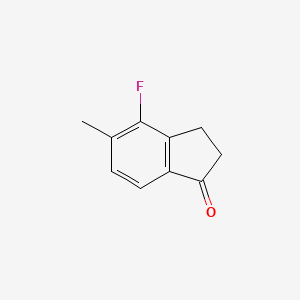

4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one

描述

Structural Significance of the Dihydro-1H-inden-1-one Scaffold

The 2,3-dihydro-1H-inden-1-one scaffold, commonly known as 1-indanone (B140024), is a bicyclic structure that has garnered significant attention in medicinal chemistry and materials science. researchgate.netresearchgate.net It is considered a "privileged structure," a molecular framework that can provide ligands for diverse biological targets. researchgate.net The fusion of an aromatic benzene (B151609) ring with a cyclopentanone (B42830) ring creates a rigid, well-defined three-dimensional shape that can be strategically modified to interact with specific biological receptors and enzymes. beilstein-journals.org

The 1-indanone core is a key intermediate in the synthesis of many important pharmaceuticals. guidechem.com For instance, it is a precursor for drugs developed for neurodegenerative conditions like Alzheimer's and Parkinson's disease. guidechem.comnih.gov The scaffold's value lies in its synthetic accessibility and the chemical reactivity of the ketone and the adjacent methylene (B1212753) group, which allow for the introduction of various substituents to modulate biological activity. beilstein-journals.org Research has demonstrated that derivatives of the 1-indanone scaffold exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. researchgate.netbeilstein-journals.org

Rationale for Halogenation and Alkyl Substitution in Aromatic Systems

The modification of aromatic systems through halogenation and alkyl substitution is a fundamental strategy in organic synthesis to fine-tune the physicochemical properties of a molecule. mt.commsu.edu These substitutions can profoundly influence a compound's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. mt.com

Halogenation , particularly the introduction of fluorine, is a widely used tactic in medicinal chemistry. The fluorine atom is small and highly electronegative, which can alter the electronic properties of the aromatic ring without causing significant steric hindrance. mt.com Introducing a fluorine atom can block metabolic pathways, increase binding affinity through hydrogen bonding or dipole interactions, and enhance membrane permeability. beilstein-journals.orgnih.gov Electrophilic halogenation is a common method for adding halogens to an aromatic ring, often requiring a Lewis acid catalyst to activate the halogen. libretexts.orgwikipedia.org

Alkyl substitution , such as the addition of a methyl group, also plays a critical role. Alkyl groups are electron-donating and can increase the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. msu.edu Furthermore, a methyl group can provide steric bulk that may orient the molecule favorably within a binding pocket or shield it from metabolic degradation. studymind.co.uk The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. msu.edu

Contextualizing 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one within Indanone Research

This compound represents a specific example of a rationally designed indanone derivative. This compound combines the core 1-indanone scaffold with two key substituents on the aromatic ring: a fluorine atom at position 4 and a methyl group at position 5. The placement of these groups is intended to modulate the molecule's properties for potential applications in synthesis or as a biologically active agent itself.

The fluorine atom can enhance the molecule's potential as a therapeutic agent by improving its metabolic profile and binding capabilities. The methyl group can further influence its electronic and steric characteristics. msu.edu While extensive, specific research on this compound is not widely published, its structure is representative of the synthetic strategies employed in modern drug discovery and materials science. nih.govnih.gov It is classified as a fluorinated, heterocyclic ketone building block, indicating its primary role as an intermediate for constructing more complex molecules. bldpharm.com The synthesis of such substituted indanones often involves multi-step processes, including intramolecular Friedel-Crafts reactions on appropriately substituted arylpropionic acids. researchgate.netnih.gov

| Property | Value |

|---|---|

| CAS Number | 1273595-77-9 |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| Class | Aromatic Heterocycle, Fluorinated Building Block, Ketone |

Overview of Research Trajectories in Advanced Organic Synthesis and Materials Precursors

Research involving substituted indanones like this compound is advancing along several key trajectories. A primary focus remains in medicinal chemistry, where these compounds serve as versatile intermediates for creating novel therapeutic agents. google.comacs.org The ability to synthesize a variety of substituted indanones allows for the systematic exploration of structure-activity relationships, leading to the optimization of drug candidates. nih.govnih.gov

In the realm of materials science, indanone derivatives are being explored as precursors for organic light-emitting diodes (OLEDs), dyes, and other functional materials. guidechem.com The rigid, planar structure of the indanone core can be incorporated into larger conjugated systems to create materials with specific electronic and photophysical properties. The synthesis of complex polyaromatic hydrocarbons can also proceed through indanone intermediates. beilstein-journals.orgnih.gov

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-5-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-6-2-3-7-8(10(6)11)4-5-9(7)12/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMFFJVAEGTLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)CC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 5 Methyl 2,3 Dihydro 1h Inden 1 One and Its Structural Analogues

Retrosynthetic Analysis of the 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one Framework

A retrosynthetic analysis of the this compound structure reveals several key bond disconnections that inform potential synthetic strategies. The most common approach involves disconnecting the bond between the carbonyl carbon and the aromatic ring (C1-C7a) or the adjacent C1-C2 bond, which typically points towards an intramolecular Friedel-Crafts acylation. This strategy identifies a 3-arylpropanoic acid derivative as the primary precursor. Specifically, for the target molecule, the logical precursor would be 3-(3-fluoro-4-methylphenyl)propanoic acid. This precursor contains the requisite substituted aromatic ring and a three-carbon side chain poised for cyclization to form the five-membered ring.

Alternative disconnections can be envisioned that align with other synthetic methods. For instance, a disconnection across the C2-C3 and C3a-C4 bonds could suggest a cycloaddition strategy, while a Nazarov-type disconnection would point to an appropriately substituted divinyl ketone precursor. These varied retrosynthetic pathways highlight the versatility of synthetic approaches available for constructing the indanone core.

Classical Synthetic Approaches to Indanone Systems

Classical methods for synthesizing indanones have been well-established for decades and remain cornerstones of organic synthesis due to their reliability and the accessibility of starting materials.

The intramolecular Friedel-Crafts acylation is a paramount and widely employed method for the synthesis of dihydroindenones (indanones). rsc.orgnih.gov This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride under the influence of a strong acid catalyst. beilstein-journals.org The first synthesis of an unsubstituted 1-indanone (B140024), reported in 1927, utilized the reaction of phenylpropionic acid chloride with aluminum chloride. beilstein-journals.orgnih.gov

The general mechanism involves the formation of an acylium ion from the carboxylic acid derivative, which then undergoes electrophilic aromatic substitution onto the tethered aromatic ring, followed by rearomatization to yield the bicyclic ketone. A variety of acidic catalysts can be employed for this transformation.

Common Catalysts for Intramolecular Friedel-Crafts Acylation:

| Catalyst | Starting Material | Notes | Reference(s) |

| Aluminum Chloride (AlCl₃) | 3-Arylpropionyl chlorides | The classic and most common Lewis acid for this reaction. | beilstein-journals.orgnih.gov |

| Sulfuric Acid (H₂SO₄) | 3-Arylpropanoic acids | A strong Brønsted acid promoter, often requiring heat. | rsc.orgresearchgate.net |

| Polyphosphoric Acid (PPA) | 3-Arylpropanoic acids | Effective dehydrating agent and acid catalyst. | |

| Trifluoromethanesulfonic acid (TFSA) | Esters | Enables cyclization of less reactive substrates like esters. | beilstein-journals.org |

| Nafion®-H | 3-Arylpropionyl chlorides | A solid-supported superacid, facilitating easier workup. | beilstein-journals.org |

| Niobium Pentachloride (NbCl₅) | 3,3-dimethylacrylic acid and arenes | Induces a one-step synthesis of indanones. beilstein-journals.org |

For the specific synthesis of this compound, this method would involve the cyclization of 3-(3-fluoro-4-methylphenyl)propanoic acid using a suitable acid catalyst like PPA or AlCl₃.

Beyond the classic Friedel-Crafts acylation, other cyclization strategies are effective for forming the carbocyclic ring of indanones. A notable method is the intramolecular cyclization of 3-(2-bromophenyl)propionic acid, which can be achieved at very low temperatures using a strong base like n-butyllithium (n-BuLi) to generate a benzyne (B1209423) intermediate or facilitate lithium-halogen exchange followed by cyclization. beilstein-journals.orgnih.gov

Additionally, rare-earth metal triflates, such as terbium(III) triflate (Tb(OTf)₃), have been shown to catalyze the cyclization of 3-arylpropionic acids at high temperatures, providing substituted 1-indanones in good yields. beilstein-journals.orgnih.gov These methods provide alternatives to traditional Friedel-Crafts conditions, sometimes offering improved yields or compatibility with sensitive functional groups.

The Nazarov cyclization is a powerful method for constructing five-membered rings, including the indanone framework. researchgate.net The reaction involves the 4π-conrotatory electrocyclization of a divinyl ketone (or its precursor, a chalcone) under acidic conditions to form a cyclopentenyl cation, which is then trapped to yield the final product. beilstein-journals.org

While traditional Nazarov cyclizations often require stoichiometric amounts of strong protic or Lewis acids, modern variants have emerged that utilize catalytic amounts of promoters under milder conditions. acs.org This has significantly broadened the synthetic utility of the reaction. For example, copper(II) triflate (Cu(OTf)₂) has been used to catalyze the cyclization of dienones with electron-donating and electron-withdrawing substituents. beilstein-journals.org Dicationic iridium(III) complexes have also been applied for the synthesis of functionalized 1-indanones from substrates bearing electron-withdrawing groups. beilstein-journals.org

A particularly innovative approach involves a tandem Nazarov cyclization/electrophilic fluorination, where a Cu(II) complex catalyzes the cyclization, and the resulting intermediate is trapped with an electrophilic fluorine source to generate fluorine-containing 1-indanone derivatives with high diastereoselectivity. acs.orgacs.org

Promoters for Nazarov Cyclization in Indanone Synthesis:

| Promoter | Substrate Type | Key Features | Reference(s) |

| Trifluoroacetic Acid (TFA) | Chalcones | Classic Brønsted acid promoter. | beilstein-journals.org |

| Aluminum Chloride (AlCl₃) | 1,4-Enediones | Promoter for polysubstituted indanones. | beilstein-journals.org |

| Copper(II) Triflate (Cu(OTf)₂) | Substituted Dienones | Catalytic amounts, mild conditions, high diastereoselectivity. | beilstein-journals.org |

| Iridium(III) Catalyst / AgSbF₆ | Substituted Chalcones | Mild conditions, suitable for electron-withdrawing groups. | beilstein-journals.org |

| Triflic Acid (TfOH) | Trichloromethyl-substituted enones | Superacid promoter for one-pot synthesis. researchgate.net |

Modern Catalytic Transformations for Indanone Synthesis

Recent advances in organic synthesis have introduced highly efficient catalytic methods for constructing the indanone core, often characterized by high atom economy, step efficiency, and stereoselectivity. scispace.comrsc.org

Transition-metal catalysis has emerged as a powerful tool for the direct synthesis of indanones from simple precursors through C-H bond activation, annulation, and cycloaddition reactions. rsc.orgrsc.orgresearchgate.net These methods bypass the need for pre-functionalized starting materials required in classical approaches.

Rhodium catalysts have been extensively used in these transformations. For instance, a rhodium-catalyzed [5+2] cycloaddition between 1-indanones and internal alkynes can produce richly decorated benzocycloheptenones, demonstrating the utility of indanones as building blocks. nih.gov More directly, rhodium(I)-catalyzed carbonylative annulation of iodobenzenes with strained olefins, using furfural (B47365) as a carbon monoxide source, can accomplish the synthesis of substituted indanones via ortho-C–H bond cleavage. rsc.org Rhodium(III) has been used to catalyze the reaction of α-carbonyl sulfoxonium ylides with activated alkenes in a formal [4+1] cycloaddition to furnish a variety of indanone derivatives. researchgate.netorganic-chemistry.org

Palladium catalysis is also prominent, enabling the carbonylative cyclization of unsaturated aryl iodides to form indanones. organic-chemistry.org A nickel-catalyzed reductive cyclization of enones affords indanones with high enantiomeric induction, showcasing the power of modern catalysis in asymmetric synthesis. organic-chemistry.org

Examples of Modern Catalytic Methods for Indanone Synthesis:

| Metal Catalyst | Reaction Type | Reactants | Key Features | Reference(s) |

| Rhodium(I) | Carbonylative Annulation | Iodobenzenes, Strained Olefins, Furfural | ortho-C-H bond cleavage, CO surrogate. | rsc.org |

| Rhodium(III) | [4+1] Cycloaddition | α-Carbonyl Sulfoxonium Ylides, Alkenes | Tolerates a broad range of functional groups. | organic-chemistry.org |

| Palladium | Carbonylative Cyclization | Unsaturated Aryl Iodides, CO | Efficient formation of the bicyclic ketone. | organic-chemistry.org |

| Nickel | Reductive Cyclization | Enones | Highly enantioselective. | organic-chemistry.org |

| Cobalt(II) | Intramolecular Cyclization | Alkylated Indanones | Allylic C(sp³)–H bond activation. nih.govrsc.org | |

| Silver(I) | Annulation | 2-Ethynylbenzophenones | Sequential hydration and intramolecular aldol (B89426) reaction. | rsc.org |

These modern catalytic strategies represent the cutting edge of indanone synthesis, offering efficient and elegant routes to complex molecular architectures that are often inaccessible through classical means.

Transition Metal-Catalyzed Annulation and Cycloaddition Reactions

Palladium-Catalyzed Cascade Methodologies

Palladium-catalyzed reactions are well-established for their role in forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing fluorinated indanones, palladium catalysis can be envisioned in cascade reactions that combine C-H activation, fluorination, and cyclization steps. While a direct palladium-catalyzed cascade synthesis of this compound has not been explicitly detailed, related methodologies provide a strong foundation for its potential synthesis.

For instance, palladium-catalyzed intramolecular cross-coupling reactions between aryl iodides and allyl moieties have been shown to efficiently form five-membered rings. organic-chemistry.org This approach, particularly when enhanced by microwave irradiation, could be adapted to a fluorinated precursor. Furthermore, palladium-catalyzed direct C-H bond fluorination is an emerging strategy for the synthesis of organofluorines. iu.edunih.gov A hypothetical cascade reaction could involve the palladium-catalyzed fluorination of an appropriate aryl precursor, followed by an intramolecular Heck reaction or a similar cyclization to construct the indanone ring system. The site-selectivity of C-H functionalization directed by a suitable functional group on the substrate would be crucial for the successful synthesis of the target molecule. iu.edu

Table 1: Key Features of Potential Palladium-Catalyzed Synthesis of Fluorinated Indanones

| Feature | Description |

| Catalyst | Typically Pd(OAc)₂ or other Pd(II) salts. |

| Fluorinating Agent | Electrophilic fluorine sources like Selectfluor®. |

| Key Reactions | C-H activation, intramolecular cyclization (e.g., Heck reaction). |

| Advantages | High efficiency, potential for direct fluorination of unactivated C-H bonds. |

| Challenges | Control of regioselectivity in C-H activation and fluorination. |

Copper-Catalyzed Intramolecular Annulations

Copper catalysis has emerged as a cost-effective and efficient alternative for various organic transformations. A notable application in the synthesis of fluorinated indanones is the copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes. nih.gov This methodology allows for the direct construction of trifluoromethylated 1-indanones with an all-carbon quaternary center. nih.gov

A specific example that highlights the potential of this method for synthesizing analogues of the target compound is the formation of (E)-2-[5-fluoro-2-methyl-3-oxo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-inden-1-ylidene]-2-phenylacetonitrile. nih.gov This reaction proceeds in good yield and demonstrates the compatibility of the copper-catalyzed system with fluorinated substrates. The mechanism is believed to involve a radical process. nih.gov This strategy provides a viable route to indanone frameworks with fluorine substitution on the aromatic ring.

Table 2: Copper-Catalyzed Synthesis of a Fluorinated Indanone Analogue

| Starting Material | Product | Catalyst | Yield | Ref |

| 1,6-enyne with a fluorinated aryl group | (E)-2-[5-fluoro-2-methyl-3-oxo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-inden-1-ylidene]-2-phenylacetonitrile | Cu(OTf)₂ | 42% | nih.gov |

Rhodium-Catalyzed Cyclizations

Rhodium catalysts are known for their ability to mediate a variety of cyclization reactions, including those leading to the formation of indanones. Rhodium(III)-catalyzed C-H activation and annulation reactions represent a powerful strategy for the synthesis of substituted cyclic ketones. For instance, the regioselective synthesis of 4-methyl-substituted dihydroisoquinolones has been achieved through the Rh-catalyzed C-H functionalization of O-pivaloyl benzhydroxamic acids with propene. nih.gov

While this example leads to a different heterocyclic system, the underlying principles of C-H activation and subsequent cyclization can be conceptually applied to the synthesis of indanones. By selecting an appropriate starting material with a directing group and a suitable coupling partner, a rhodium-catalyzed approach could be devised for the construction of the this compound skeleton. The choice of ligands on the rhodium catalyst can be crucial for controlling the regioselectivity of the C-H activation step. nih.gov

Organocatalytic Approaches to Fluorinated Indanone Systems

Organocatalysis has gained prominence as a sustainable and powerful tool in asymmetric synthesis. These metal-free catalysts can facilitate a wide range of transformations with high enantioselectivity, making them attractive for the synthesis of chiral fluorinated indanones.

Asymmetric Mannich Reactions Involving Fluoroindanones

The asymmetric Mannich reaction is a cornerstone of C-C bond formation, enabling the synthesis of chiral β-amino carbonyl compounds. The use of α-fluoroindanones as nucleophiles in these reactions provides a direct route to β-fluoroamines with a fluorinated tetrasubstituted carbon center. nih.gov A dinuclear Zn-Prophenol catalyst has been shown to be highly effective in promoting the direct Mannich reaction between fluorinated aromatic ketones and Boc-protected aldimines, affording the products with high enantio- and diastereoselectivities. nih.gov

This methodology has been successfully applied to a range of fluorinated cyclic ketones, including fluorotetralones and fluorochromanone, demonstrating its potential for the synthesis of derivatives of this compound. nih.gov The reaction can be performed on a gram scale with a low catalyst loading, highlighting its practical utility. nih.gov

Table 3: Asymmetric Mannich Reaction of Fluorinated Ketones

| Fluorinated Ketone | Product | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Ref |

| α-Fluoroindanone | β-Fluoroamine | Zn-Prophenol | >20:1 | up to 99% | nih.gov |

| Fluorotetralone | β-Fluoroamine | Zn-Prophenol | - | - | nih.gov |

| Fluorochromanone | β-Fluoroamine | Zn-Prophenol | - | - | nih.gov |

Aldol-Tishchenko Reactions for Stereocontrolled Synthesis

The Aldol-Tishchenko reaction is a tandem process that combines an aldol reaction with a Tishchenko reaction to produce 1,3-diol monoesters. While a direct application of the Aldol-Tishchenko reaction for the synthesis of this compound is not documented, related asymmetric aldol reactions involving α-fluoroindanones have been reported. researchgate.net

These reactions provide access to α-fluorinated β-hydroxy carbonyl compounds, which are versatile building blocks. researchgate.net A catalytic enantioselective aldol-type reaction using fluorinated enolates represents a powerful method for this purpose. researchgate.net A relay catalysis strategy, potentially involving a chiral organocatalyst, could be employed to achieve high stereocontrol. researchgate.net The resulting β-hydroxy ketone could, in principle, undergo a subsequent Tishchenko-type reduction to afford the desired diol derivative with controlled stereochemistry.

Photochemical and Electrochemical Synthesis Methods

Photochemical and electrochemical methods offer alternative, often milder, conditions for organic synthesis, avoiding the need for harsh reagents.

Photochemical reactions can be utilized for the synthesis of indanone derivatives. For example, the continuous flow photochemical synthesis of heterocyclic compounds has been demonstrated to be an efficient and scalable method. mdpi.com While a specific photochemical synthesis of this compound has not been reported, the general principles of photochemical cyclizations could be applied. For instance, a suitably substituted aromatic ketone could undergo an intramolecular hydrogen abstraction followed by cyclization to form the indanone ring.

Electrochemical synthesis provides a green and sustainable approach to the construction of organic molecules. The electrochemical synthesis of indanone derivatives has been achieved through various strategies. While specific electrochemical methods for the synthesis of this compound are not detailed in the provided search results, the general applicability of electrochemical methods to the formation of the indanone ring system suggests that an electrochemical route could be developed, potentially involving the cyclization of a fluorinated precursor.

Strategic Introduction of Fluorine and Methyl Substituents

The primary challenge in synthesizing this compound lies in the precise and regiocontrolled placement of the fluoro and methyl groups on the aromatic ring. The directing effects of these substituents in electrophilic aromatic substitution reactions are a key consideration in the design of a synthetic route.

The introduction of a fluorine atom onto an aromatic ring can be achieved through various methods, though achieving regioselectivity can be challenging. For the synthesis of a 4-fluoro-substituted indanone, fluorination can be envisioned at different stages of the synthesis. One common approach involves the use of a pre-fluorinated starting material. For instance, the synthesis could commence from a commercially available fluorinated aromatic compound, where the fluorine atom directs subsequent reactions.

Alternatively, direct fluorination of a pre-formed indanone or its precursor can be attempted. Electrophilic fluorinating agents, such as those derived from N-F compounds (e.g., Selectfluor®), are widely used. However, the regiochemical outcome of such reactions is highly dependent on the electronic nature and steric hindrance of the substituents already present on the aromatic ring. In the context of a 5-methyl-1-indanone (B1336591) precursor, the methyl group is an ortho-, para-director. Therefore, direct fluorination would likely yield a mixture of isomers, making the isolation of the desired 4-fluoro product difficult.

A more controlled method involves a Sandmeyer-type reaction on a suitably positioned amino group. This would entail the synthesis of a 4-amino-5-methyl-1-indanone intermediate, followed by diazotization and subsequent treatment with a fluoride (B91410) source, such as hexafluoroboric acid (HBF₄) in the Balz-Schiemann reaction. This multi-step approach generally offers better regiocontrol compared to direct fluorination.

A plausible synthetic route to achieve the desired 4-fluoro substitution pattern would be to start with a molecule that already contains the fluorine atom in the correct position, such as 3-fluoro-4-methylphenylacetic acid. This precursor could then be converted to the corresponding propanoic acid derivative and subsequently cyclized.

Table 1: Comparison of Regioselective Fluorination Techniques

| Technique | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Electrophilic Fluorination | N-F reagents (e.g., Selectfluor®) | Direct introduction of fluorine | Often leads to a mixture of regioisomers |

| Balz-Schiemann Reaction | Diazonium salt, HBF₄ or other fluoride source | High regioselectivity | Requires multi-step synthesis of the amine precursor |

| Starting with a Fluorinated Precursor | e.g., 3-fluoro-4-methyltoluene | Excellent regiocontrol | Availability and cost of the starting material |

The introduction of a methyl group onto the indanone scaffold is typically achieved through Friedel-Crafts alkylation. rsc.org This reaction involves an alkyl halide (e.g., methyl chloride or iodide) and a Lewis acid catalyst (e.g., AlCl₃). The regioselectivity of Friedel-Crafts alkylation is governed by the directing effects of the substituents already present on the aromatic ring.

In a synthetic strategy where the fluorine is introduced first, the fluorine atom, being an ortho-, para-director, would direct the incoming methyl group. If starting with 4-fluoro-1-indanone, Friedel-Crafts methylation would likely yield a mixture of products, with substitution occurring at positions ortho and para to the fluorine.

A more regiocontrolled approach is to start with a precursor that already contains the methyl group in the desired position. For example, the synthesis could begin with 3-methyltoluene. Subsequent reactions would then be directed by the methyl group.

The control of regioisomers is a critical aspect of the synthesis. The choice of starting material and the sequence of reactions are paramount. For instance, starting with 3-fluoro-4-methyltoluene would unambiguously establish the required 4-fluoro-5-methyl substitution pattern on the aromatic ring. This starting material can then be elaborated to the corresponding 3-(3-fluoro-4-methylphenyl)propanoic acid, which upon intramolecular Friedel-Crafts acylation, would yield the target compound, this compound, as the sole regioisomer. The conditions for such cyclizations, often employing strong acids like polyphosphoric acid (PPA) or Eaton's reagent, can be optimized to maximize the yield of the desired indanone. d-nb.inforug.nl

Table 2: Regiocontrol in the Synthesis of Disubstituted Indanones

| Starting Material | Reaction Sequence | Key Consideration for Regiocontrol |

|---|---|---|

| 4-Fluoro-1-indanone | Friedel-Crafts Methylation | Fluorine is an ortho-, para-director, leading to potential mixture of isomers. |

| 5-Methyl-1-indanone | Electrophilic Fluorination | Methyl is an ortho-, para-director, leading to potential mixture of isomers. |

| 3-Fluoro-4-methyltoluene | Elaboration to propanoic acid, then intramolecular Friedel-Crafts acylation | The substitution pattern is fixed from the start, ensuring high regioselectivity in the final product. |

Multi-Step Synthesis Design and Optimization for Target Compound Derivatization

The synthesis of complex organic molecules like this compound and its derivatives often necessitates a multi-step approach. The design of such a synthesis involves a retrosynthetic analysis to identify suitable starting materials and a logical sequence of reactions to assemble the target molecule.

A common and effective strategy for the synthesis of substituted indanones is through a sequential reaction scheme that involves the construction of a 3-arylpropanoic acid intermediate followed by an intramolecular Friedel-Crafts acylation. beilstein-journals.orgmasterorganicchemistry.com This approach allows for the introduction and manipulation of substituents on the aromatic ring before the formation of the indanone core.

For the synthesis of this compound, a plausible sequential reaction scheme would be:

Starting Material Selection: The synthesis would ideally begin with a commercially available and appropriately substituted aromatic compound, such as 3-fluoro-4-methyltoluene.

Side-Chain Elaboration: The methyl group of the starting material can be functionalized to introduce a two-carbon chain. This can be achieved through various methods, such as bromination of the benzylic position followed by a malonic ester synthesis, or by a cross-coupling reaction. A more direct approach could involve the Friedel-Crafts acylation of a suitable fluorinated toluene (B28343) derivative with succinic anhydride, followed by reduction.

Formation of the Propanoic Acid: The elaborated side chain is then converted to a propanoic acid moiety. For example, if a malonic ester synthesis is used, hydrolysis and decarboxylation would yield the desired 3-(3-fluoro-4-methylphenyl)propanoic acid.

Intramolecular Friedel-Crafts Acylation: The final step is the cyclization of the propanoic acid to form the indanone ring. This is typically achieved by treating the acid with a strong acid catalyst such as polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in methanesulfonic acid), or by converting the acid to its acyl chloride followed by treatment with a Lewis acid like AlCl₃. masterorganicchemistry.comnih.gov The reaction conditions, including temperature and reaction time, would need to be optimized to maximize the yield and minimize the formation of byproducts.

This sequential approach provides excellent control over the substitution pattern and allows for the purification of intermediates at each stage, ensuring the purity of the final product.

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer several advantages, including reduced reaction times, lower costs, and less waste generation. liv.ac.ukorganic-chemistry.org While a one-pot synthesis for a specifically substituted indanone like this compound might be challenging to develop, the principles of one-pot synthesis are applicable to the formation of the indanone core and its derivatives.

For example, a one-pot procedure for the synthesis of indanones from aryl iodides and α,β-unsaturated esters has been reported, involving a palladium-catalyzed tandem conjugate addition/cyclization reaction. organic-chemistry.org Another approach involves a Heck-aldol cascade reaction. liv.ac.uk

A hypothetical one-pot synthesis for a disubstituted indanone might involve the reaction of a substituted benzene (B151609) derivative with an α,β-unsaturated carboxylic acid in the presence of a strong acid that catalyzes both the initial intermolecular Friedel-Crafts alkylation (a Michael-type addition) and the subsequent intramolecular Friedel-Crafts acylation. The success of such a one-pot reaction would depend on the careful selection of reactants, catalysts, and reaction conditions to ensure that the desired sequence of reactions occurs with high selectivity.

While highly efficient, the development of a one-pot synthesis for a target molecule with a specific and potentially sensitive substitution pattern like 4-fluoro-5-methyl-1-indanone would require significant optimization to control the regioselectivity and avoid unwanted side reactions.

Chemical Reactivity and Transformation Pathways of 4 Fluoro 5 Methyl 2,3 Dihydro 1h Inden 1 One

Reactions Involving the Carbonyl Functionality (C=O)

The carbonyl group of the five-membered ring is a primary site for chemical reactions. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the adjacent α-protons exhibit acidity, allowing for enolate formation.

Nucleophilic Additions to the Ketone

The ketone functionality in 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one is expected to undergo nucleophilic addition reactions typical for carbonyl compounds. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the fused aromatic ring. Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), can add to the carbonyl group to form tertiary alcohols after an aqueous workup. For instance, reaction with methylmagnesium bromide would yield 4-fluoro-1,5-dimethyl-2,3-dihydro-1H-inden-1-ol. Similarly, the addition of cyanide ions (from sources like NaCN or TMSCN) would result in the formation of a cyanohydrin. While specific studies on this exact molecule are not prevalent, the reactivity is predicted based on the well-established behavior of indanones and other aryl ketones.

Reductions of the Ketone to Alcohols

The ketone can be readily reduced to the corresponding secondary alcohol, 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-ol. This transformation is a common step in synthetic pathways involving indanones. acs.org The choice of reducing agent determines the selectivity and reaction conditions.

Hydride Reductions: Reagents like sodium borohydride (NaBH₄) in alcoholic solvents (methanol or ethanol) or lithium aluminum hydride (LiAlH₄) in ethereal solvents (like diethyl ether or THF) are highly effective for this reduction. NaBH₄ is a milder, more selective reagent, while LiAlH₄ is more powerful and less selective but would also effectively perform the transformation.

Catalytic Hydrogenation: This method involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is also effective for reducing the carbonyl group.

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to Room Temp | 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-ol |

| Lithium aluminum hydride (LiAlH₄) | THF/Diethyl ether | 0 °C, followed by aqueous workup | 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-ol |

| Hydrogen (H₂) with Pd/C | Ethanol/Ethyl acetate | Pressure (1-5 atm), Room Temp | 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-ol |

Enolization and Reactions at Alpha-Positions

The methylene (B1212753) protons at the C-2 position, alpha to the carbonyl group, are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can undergo various reactions, most notably alkylation. libretexts.orgresearchgate.net

The formation of the enolate is typically achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to ensure complete and irreversible deprotonation. youtube.com Once formed, the enolate can react with electrophiles such as alkyl halides in an Sₙ2 reaction to introduce a substituent at the C-2 position. libretexts.org For example, reacting the enolate of this compound with methyl iodide would yield 4-fluoro-2,5-dimethyl-2,3-dihydro-1H-inden-1-one. This alpha-alkylation is a fundamental method for constructing carbon-carbon bonds. researchgate.net The presence of two electron-withdrawing groups adjacent to the alpha carbon can make enolate formation particularly easy. masterorganicchemistry.com

Reactivity of the Aromatic Ring

The benzene (B151609) ring of the indanone system can participate in both electrophilic and nucleophilic aromatic substitution reactions, with the outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), an incoming electrophile replaces a hydrogen atom on the aromatic ring. The position of this substitution is directed by the substituents already present: the fluoro group, the methyl group, and the fused ring system which acts as an acyl group. chemistrytalk.orglumenlearning.com

Activating/Deactivating Effects:

-CH₃ (at C-5): An alkyl group, which is weakly activating and donates electron density to the ring, making EAS faster. wikipedia.org

-F (at C-4): A halogen, which is deactivating due to its inductive electron-withdrawing effect, but less so than other deactivators because of a competing electron-donating resonance effect. libretexts.org

Acyl group (ring fusion): The carbonyl group is part of the fused ring, and its electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack.

Directing Effects:

-CH₃: An ortho, para-director. The position ortho to the methyl group is C-6. The other ortho position (C-4) is blocked by fluorine, and the para position is part of the fused ring.

-F: An ortho, para-director. pressbooks.pub The position ortho to the fluorine is C-5 (blocked by methyl), and the para position is C-7.

Acyl group: A meta-director. The positions meta to the C-7a attachment point are C-6 and C-4. The positions meta to the C-3a attachment point are C-5 and C-7.

Predicted Outcome: The directing groups present a competitive scenario. However, activating groups generally control the regioselectivity over deactivating groups. The methyl group is the sole activating group and strongly directs substitution to its open ortho position, C-6. The deactivating acyl portion of the indanone also directs meta to itself, which includes the C-6 position. The fluorine's para-directing effect to C-7 is electronically plausible but is likely overridden by the stronger activating effect of the methyl group pointing to C-6. Therefore, electrophilic substitution reactions like nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) are expected to yield predominantly the 6-substituted product.

| Substituent (Position) | Effect on Reactivity | Directing Influence | Favored Position(s) |

|---|---|---|---|

| -F (C-4) | Deactivating | Ortho, Para | C-7 |

| -CH₃ (C-5) | Activating | Ortho, Para | C-6 |

| Acyl (Fused Ring) | Deactivating | Meta | C-6, C-7 |

| Overall Prediction | Substitution is favored at the C-6 position. |

Nucleophilic Aromatic Substitution Enabled by Fluorine

The presence of a fluorine atom on an aromatic ring that is also substituted with a strong electron-withdrawing group allows for nucleophilic aromatic substitution (SₙAr). In this molecule, the carbonyl group of the indanone ring serves as the necessary electron-withdrawing group. Its ability to stabilize the negative charge of the intermediate Meisenheimer complex is crucial for this reaction to proceed.

The carbonyl group is positioned ortho to the fluorine atom, which is an ideal arrangement for activating the ring toward nucleophilic attack at the carbon bearing the fluorine. nih.gov Consequently, the fluorine atom can be displaced by strong nucleophiles. beilstein-journals.org For example, reaction with sodium methoxide (NaOCH₃) in methanol would be expected to yield 4-methoxy-5-methyl-2,3-dihydro-1H-inden-1-one. Similarly, amines like ammonia or morpholine could displace the fluoride (B91410) to form the corresponding 4-amino or 4-morpholino derivatives. researchgate.netnih.gov This pathway provides a valuable method for introducing a variety of functional groups at the C-4 position.

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. chem-station.comwikipedia.org The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, facilitating deprotonation at a specific adjacent ortho position. wikipedia.orguwindsor.ca

In the case of this compound, there are multiple factors influencing the regioselectivity of lithiation. The fluorine atom at the C-4 position is known to be a moderate ortho-directing group, which would favor deprotonation at the C-7 position. researchgate.netsemanticscholar.org The ketone carbonyl group can also act as a directing group through coordination with the lithium cation. A chelate-controlled mechanism involving both the C-1 carbonyl oxygen and the C-4 fluorine atom could strongly favor metallation at the C-7 position.

However, a significant competing pathway is the deprotonation of the acidic α-protons at the C-2 position, which would lead to the formation of a lithium enolate. To favor aromatic C-H activation over α-enolization, strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed at low temperatures.

Once the aryllithium intermediate is formed (e.g., at C-7), it can be trapped with various electrophiles to introduce a wide range of functional groups. This two-step, one-pot process provides a reliable method for synthesizing 7-substituted indanone derivatives, which are otherwise difficult to access. orgsyn.org

| Reagent/Condition | Potential Site of Lithiation | Rationale | Trapping Electrophile (Example) | Product (Example) |

| s-BuLi / TMEDA, -78 °C | C-7 | Chelation control by C1-carbonyl and C4-fluoro DMG | I₂ | 7-Iodo-4-fluoro-5-methyl-2,3-dihydro-1H-inden-1-one |

| LDA / THF, -78 °C | C-2 | Kinetic deprotonation at the most acidic α-carbon position | CH₃I | 4-Fluoro-2,5-dimethyl-2,3-dihydro-1H-inden-1-one |

Transformations of the Dihydrofuran Ring System

While the subject molecule contains a five-membered carbocyclic (dihydroindenone) ring and not a dihydrofuran ring, transformations of this cyclopentanone (B42830) ring are synthetically valuable for constructing more complex molecular frameworks. One of the notable transformations is catalytic ring expansion.

Recent studies have shown that 1-indanone (B140024) scaffolds can undergo a rhodium-catalyzed "cut-insert-sew" reaction to form larger benzannulated carbocycles. nih.govrsc.org Specifically, the C1-C2 bond of the indanone can be cleaved and a two-carbon unit, such as from ethylene or an alkyne, can be inserted to form a benzocycloheptenone skeleton. nih.govrsc.org This transformation typically requires a rhodium catalyst, a specific N-heterocyclic carbene (NHC) ligand, and a temporary directing group to facilitate the C-C bond activation. This method offers a sophisticated way to expand the carbocyclic framework, providing access to seven-membered ring systems that are prevalent in various natural products.

Another potential transformation involves a formal homo-Nazarov-type cyclization of derivatives. For instance, conversion of the indanone to a vinyl cyclopropyl carbinol intermediate, followed by acid-promoted rearrangement, can lead to the formation of tetrahydrofluorenones. rsc.org

Derivatization and Functionalization Strategies

Benzofulvenes are important structural motifs in medicinal chemistry and materials science due to their extended π-conjugated system. labxing.com The carbonyl group at the C-1 position of this compound serves as a convenient handle for the synthesis of benzofulvene derivatives. This is typically achieved through a base-catalyzed Knoevenagel condensation with an active methylene compound.

In this reaction, the indanone is treated with a compound containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate) in the presence of a weak base like piperidine or sodium acetate. The base facilitates the formation of an enolate from the active methylene compound, which then attacks the electrophilic carbonyl carbon of the indanone. Subsequent dehydration of the resulting aldol-type adduct yields the highly conjugated benzofulvene product. The specific properties of the resulting benzofulvene can be tuned by the choice of the active methylene compound. nih.gov

| Active Methylene Compound | Base (Catalyst) | Resulting Benzofulvene Derivative |

| Malononitrile | Piperidine | 2-(4-Fluoro-5-methyl-1,3-dihydro-2H-inden-2-ylidene)malononitrile |

| Diethyl malonate | Sodium Ethoxide | Diethyl 2-(4-Fluoro-5-methyl-1,3-dihydro-2H-inden-2-ylidene)malonate |

The this compound scaffold can be readily diversified by introducing additional functionalities at several key positions.

α-Functionalization (C-2 Position): The methylene group alpha to the carbonyl (C-2) is the most common site for derivatization due to the acidity of its protons. nih.gov Base-mediated enolate formation allows for a variety of subsequent reactions, including alkylation, acylation, and halogenation, to introduce diverse substituents at this position.

Carbonyl Group Transformations: The C-1 ketone can be transformed into other functional groups. Reduction with reagents like sodium borohydride yields the corresponding secondary alcohol (an indanol). Reaction with Grignard or organolithium reagents provides access to tertiary alcohols. Furthermore, condensation with primary amines or hydroxylamine affords the corresponding imines or oximes, respectively.

Aromatic Ring Functionalization: Beyond DoM strategies, standard electrophilic aromatic substitution reactions can be explored, although the regioselectivity will be influenced by the combined directing effects of the fluoro, methyl, and the annulated ring substituents.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For this compound, there are two primary strategies to engage in such reactions.

C-F Bond Activation: The direct use of the C-4 fluorine atom in cross-coupling is challenging due to the high strength of the C-F bond. However, specialized palladium catalyst systems with tailored ligands have been developed that can activate C-F bonds for reactions like the Suzuki-Miyaura coupling, particularly when the fluorine is on an electron-deficient ring. mdpi.commdpi.com

Introduction of a More Reactive Handle: A more versatile and common approach is to first introduce a more reactive functional group, such as iodine, bromine, or a triflate.

As described in the DoM section (3.2.3), regioselective lithiation at the C-7 position followed by quenching with iodine or 1,2-dibromoethane would install a halogen suitable for a wide array of cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.).

Alternatively, the ketone at C-1 can be converted into its corresponding enol triflate by treatment with a strong, non-nucleophilic base and a triflating agent (e.g., N-phenyl-bis(trifluoromethanesulfonimide)). The resulting vinyl triflate is an excellent electrophile for palladium-catalyzed cross-coupling, allowing for the introduction of aryl, alkyl, or alkynyl groups at the C-1 position of the indenone core. This in situ triflation-tandem cross-coupling approach has been demonstrated on analogous systems. researchgate.net

| Strategy | Position | Intermediate | Coupling Partner (Example) | Reaction Type (Example) |

| DoM / Halogenation | C-7 | 7-Iodo-4-fluoro-5-methyl-2,3-dihydro-1H-inden-1-one | Phenylboronic acid | Suzuki Coupling |

| Enol Trillate Formation | C-1 | 4-Fluoro-5-methyl-1H-inden-1-yl trifluoromethanesulfonate | Phenylacetylene | Sonogashira Coupling |

Spectroscopic and Advanced Analytical Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy measures the vibrations of bonds within a molecule, which occur at specific, characteristic frequencies.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one would be dominated by absorptions corresponding to its key structural features.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ for the conjugated ketone carbonyl group.

Aromatic C=C Stretches: Medium to weak absorptions are expected between 1450 and 1600 cm⁻¹.

C-F Stretch: A strong absorption band for the aryl-fluoride bond is expected in the 1200-1250 cm⁻¹ region.

Aromatic C-H Stretch: A signal appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretches: Signals appearing just below 3000 cm⁻¹ for the methylene (B1212753) and methyl groups.

Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1690 - 1715 | Strong |

| Aromatic Ring | C=C Stretches | 1450 - 1600 | Medium-Weak |

| Aryl-Fluoride | C-F Stretch | 1200 - 1250 | Strong |

| Aromatic C-H | C-H Stretch | > 3000 | Medium |

| Aliphatic C-H | C-H Stretch | < 3000 | Medium |

Raman Spectroscopy Applications

The Raman spectrum of this compound is expected to exhibit characteristic peaks corresponding to its distinct structural features. The vibrations of the aromatic ring, the carbonyl group of the indanone structure, the carbon-fluorine bond, and the methyl group would all produce distinct Raman shifts.

Expected Raman Vibrational Modes for this compound:

| Functional Group | Expected Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680 - 1720 |

| Aromatic C=C | Stretching | 1580 - 1620 |

| C-F | Stretching | 1000 - 1400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-H (Methyl) | Symmetric and Asymmetric Stretching | 2870 - 2960 |

It is important to note that the precise positions of these peaks can be influenced by the electronic effects of the substituents on the indanone framework. The electron-withdrawing fluorine atom and the electron-donating methyl group can cause subtle shifts in the vibrational frequencies of the aromatic ring and the carbonyl group. A detailed analysis of the Raman spectrum would, therefore, not only confirm the presence of these groups but also provide insights into their electronic environment.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (molecular formula C₁₀H₉FO), the theoretical exact mass can be calculated.

Theoretical Exact Mass Calculation:

| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 164.063743 |

An experimental HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence for the elemental composition of the compound.

The choice of ionization technique is crucial in mass spectrometry as it affects the extent of fragmentation and the type of ions observed.

Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. waters.com This typically leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used as a molecular fingerprint. sigmaaldrich.com For this compound, EI would likely produce a molecular ion peak (M⁺) at m/z 164, along with fragment ions resulting from the loss of functional groups such as CO, CH₃, and F.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is particularly useful for polar molecules. nih.gov It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. waters.com For the target compound, ESI would be expected to show a prominent ion at m/z 165. This technique is often coupled with liquid chromatography. sigmaaldrich.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, primarily used for large, non-volatile molecules like proteins. nih.gov The sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte, typically as [M+H]⁺. preprints.org While less common for small molecules like the one , it could be employed if the compound is difficult to ionize by other methods. rjptonline.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point that would allow for volatilization without decomposition, is a good candidate for GC-MS analysis.

In a GC-MS experiment, the compound would be separated from any impurities on a GC column based on its boiling point and polarity. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific experimental conditions. Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized (typically by EI), and a mass spectrum is recorded. This allows for the positive identification of the compound at a specific retention time and the detection of any co-eluting impurities.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

For analytical purposes, HPLC can be used to determine the purity of this compound. A sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated on a column packed with a stationary phase as a mobile phase is pumped through. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A detector, such as a UV-Vis detector, would register the compound as it elutes from the column, producing a chromatogram. The purity can be assessed by the relative area of the peak corresponding to the target compound.

For preparative purposes, HPLC can be used to purify the compound from a reaction mixture. The principles are the same as for analytical HPLC, but on a larger scale with a larger column to handle a greater amount of material. Fractions of the eluent are collected, and those containing the pure compound are combined.

Typical HPLC Parameters for Analysis of Aromatic Ketones:

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase |

| Mobile Phase | A mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a buffer or acid modifier. |

| Detection | UV-Vis at a wavelength where the compound has strong absorbance (e.g., around 254 nm). |

| Flow Rate | 0.5 - 2.0 mL/min |

| Temperature | Ambient or slightly elevated |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination (if applicable to indanones)

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of stereogenic centers and the preferred solid-state conformation. nih.gov This technique is highly applicable to the indanone class of compounds, providing critical structural insights that spectroscopic methods alone cannot offer. While specific crystallographic data for this compound is not available in publicly accessible databases, the methodology's application to analogous indanone structures provides a clear framework for its potential use in characterizing this specific compound.

The fundamental principle of X-ray crystallography involves irradiating a well-ordered single crystal with a beam of X-rays. wikipedia.org The electrons within the molecule diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. By analyzing the geometric arrangement and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise position of each atom in the crystal lattice can be determined, yielding detailed information on bond lengths, bond angles, and torsional angles that define the molecule's conformation. wikipedia.org

For chiral molecules like substituted indanones that are resolved into single enantiomers, X-ray crystallography is the gold standard for determining absolute stereochemistry. researchgate.net The technique can distinguish between enantiomers through the anomalous dispersion effect, which occurs when the X-ray energy is near the absorption edge of an atom in the structure. researchgate.net This effect leads to small but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs), allowing for the definitive assignment of the (R) or (S) configuration at a chiral center. researchgate.net For instance, in studies of other chiral indanone derivatives, X-ray crystallographic analysis has been successfully employed to assign the absolute configuration of stereogenic centers with high confidence. nih.govacs.org

Furthermore, X-ray crystallography provides an exact depiction of the molecule's conformation in the solid state. For indanones, this includes determining the planarity of the fused ring system and the puckering of the five-membered dihydroindene ring. iucr.org For example, in the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the dihydroindene moiety was found to be nearly planar, with only a slight twist in the saturated portion of the five-membered ring. iucr.org This type of precise conformational data is invaluable for structure-activity relationship (SAR) studies and for understanding intermolecular interactions within the crystal lattice, such as π-stacking or hydrogen bonding. iucr.org

Should a single crystal of this compound be grown, X-ray diffraction analysis would yield a comprehensive set of crystallographic data. This data is typically presented in a standardized format, as illustrated in the hypothetical table below, which is based on data reported for similar indanone structures. acs.orgmdpi.comnih.gov

Table 1: Representative Crystallographic Data for an Indanone Derivative

| Parameter | Value |

| Empirical Formula | C₁₀H₉FO |

| Formula Weight | 164.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.721 |

| b (Å) | 5.655 |

| c (Å) | 31.405 |

| α (°) | 90 |

| β (°) | 93.16 |

| γ (°) | 90 |

| Volume (ų) | 2787.7 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.344 |

| Absorption Coeff. (mm⁻¹) | 1.701 |

| Reflections Collected | 50390 |

| Unique Reflections | 11345 |

| R(int) | 0.0730 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the parameters obtained from an X-ray crystallography experiment on a compound similar to this compound. The values are based on published data for other indanone derivatives for representational purposes. acs.org

Computational and Theoretical Investigations of 4 Fluoro 5 Methyl 2,3 Dihydro 1h Inden 1 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. For 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one, DFT calculations would typically be employed to determine its equilibrium geometry, including bond lengths, bond angles, and dihedral angles.

The geometry of the indanone core is characterized by the fusion of a benzene (B151609) ring and a cyclopentanone (B42830) ring. The cyclopentanone ring is not perfectly planar and can adopt an envelope or twisted conformation to relieve ring strain. The substituents—a fluorine atom at the 4-position and a methyl group at the 5-position of the benzene ring—will influence the electronic distribution and, to a lesser extent, the geometry of the bicyclic system. The fluorine atom, being highly electronegative, will act as an inductive electron-withdrawing group, while the methyl group will be a weak electron-donating group through hyperconjugation. These opposing electronic effects can subtly alter the bond lengths within the aromatic ring.

Table 1: Representative Calculated Bond Lengths and Angles for a Substituted Indanone Core (Illustrative)

| Parameter | Typical Calculated Value |

| C=O Bond Length | ~1.22 Å |

| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |

| C-F Bond Length | ~1.36 Å |

| C-CH3 Bond Length | ~1.51 Å |

| C-C-O Bond Angle | ~125° |

| Aromatic C-C-C Bond Angles | ~118° - 122° |

Note: These are illustrative values based on general DFT calculations of similar molecules and are not specific experimental or calculated data for this compound.

Conformational Analysis and Energy Landscapes

The five-membered ring of the indanone scaffold is flexible and can exist in different conformations. Conformational analysis aims to identify the stable conformers of a molecule and to map the potential energy surface (PES) that governs their interconversion. For this compound, the cyclopentanone ring can adopt envelope or half-chair conformations. In an envelope conformation, one atom is out of the plane of the other four, while in a half-chair, two atoms are displaced on opposite sides of the plane defined by the other three.

Computational methods can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion. The presence of substituents on the aromatic ring is unlikely to have a major impact on the conformational preferences of the aliphatic ring, which are primarily governed by torsional and angle strain. However, different conformers may have slightly different dipole moments, which could influence their relative stability in different solvents. A comprehensive conformational analysis would involve a systematic search of the PES to locate all energy minima (stable conformers) and transition states (energy barriers).

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is invaluable for studying reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. The synthesis of this compound likely involves an intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid derivative.

Theoretical modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting material and the final indanone product.

Intermediate Identification: Identifying any intermediates, such as the acylium ion formed by the reaction of the carboxylic acid with a Lewis acid catalyst.

Transition State Search: Locating the transition state for the key ring-closing step. The geometry of the transition state would reveal the atomic arrangement at the point of highest energy along the reaction coordinate.

Energy Profile Calculation: Determining the activation energy of the reaction by calculating the energy difference between the reactants and the transition state.

These calculations would provide a detailed picture of the reaction pathway, helping to understand the factors that control the reaction rate and selectivity. The electronic effects of the fluorine and methyl substituents would be critical in determining the reactivity of the aromatic ring towards the electrophilic acylium ion.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, including NMR chemical shifts. For this compound, predicting the 1H, 13C, and 19F NMR spectra can be a valuable tool for structural confirmation.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts. These calculated shifts are then typically scaled or referenced against known standards to improve their accuracy. The predicted spectrum can be compared with experimental data to aid in the assignment of peaks.

The chemical shifts of the aromatic protons and carbons will be influenced by the electronic effects of the fluoro and methyl groups. The fluorine atom is expected to cause a significant downfield shift for the adjacent aromatic protons and carbons, while the methyl group will cause a smaller upfield shift. The 19F NMR chemical shift is particularly sensitive to the electronic environment and can be a useful probe of the molecular structure.

Table 2: General Expected Ranges for Predicted 1H NMR Chemical Shifts (Illustrative)

| Proton | Expected Chemical Shift Range (ppm) |

| Aromatic CH | 7.0 - 8.0 |

| Aliphatic CH2 (adjacent to C=O) | 2.6 - 3.0 |

| Aliphatic CH2 (benzylic) | 2.9 - 3.3 |

| Methyl CH3 | 2.2 - 2.5 |

Note: These are general estimations and the actual predicted and experimental values can vary.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. These descriptors provide a quantitative measure of various chemical concepts. For this compound, these descriptors can offer insights into its stability and reactivity.

Key quantum chemical descriptors include:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge.

By calculating these descriptors, one can make predictions about the molecule's behavior in chemical reactions. For instance, the sites of electrophilic or nucleophilic attack can often be predicted by examining the distribution of the HOMO and LUMO, respectively.

Table 3: Common Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

Utility of 4 Fluoro 5 Methyl 2,3 Dihydro 1h Inden 1 One As a Synthetic Building Block and Precursor

Scaffold in the Development of Complex Organic Molecules (excluding drug candidates)

The rigid bicyclic structure of the indanone core makes 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one an excellent scaffold for the synthesis of larger, more intricate organic molecules. One notable application for analogous fluorinated indanones is in the construction of fluorinated polycyclic aromatic hydrocarbons (PAHs). bldpharm.com PAHs are a class of compounds composed of multiple fused aromatic rings, which are of significant interest in materials science and electronics.

The synthesis of these complex structures often involves a multi-step process where the indanone serves as a key intermediate. A general methodology involves the transformation of fluorinated arylpropanoic acids into their corresponding acid chlorides. This is followed by an intramolecular Friedel–Crafts acylation to form the fluorinated 1-indanone (B140024) ring system. bldpharm.com Subsequently, these indanone intermediates can undergo cyclization reactions to build additional aromatic rings, leading to the formation of complex fluorinated PAHs. bldpharm.com This approach highlights how the indanone framework provides a pre-organized and reactive platform for the systematic construction of larger aromatic systems.

Table 1: Synthetic Pathway from Indanone Intermediate to Polycyclic Aromatic Hydrocarbons

| Step | Reaction Type | Description | Key Reagents |

|---|---|---|---|

| 1 | Friedel–Crafts Acylation (Intramolecular) | Cyclization of a fluorinated arylpropanoic acid chloride to form the indanone ring. | AlCl₃ |

| 2 | Cyclization/Aromatization | The fluorinated indanone is further reacted to build additional fused aromatic rings. | TiCl₄ |

Precursor for Advanced Chemical Probes and Reagents (excluding biological targets)

While specific examples of this compound being used as a precursor for non-biological chemical probes and reagents are not extensively documented, its chemical structure suggests significant potential in this area. The presence of the fluorine atom is particularly advantageous. The stable ¹⁹F isotope is NMR-active and has a distinct spectral window, which could allow molecules derived from this indanone to be used as probes in materials science for studying molecular interactions and dynamics in non-biological matrices.

Furthermore, the ketone functional group provides a reactive handle for derivatization. It can be converted into a wide range of other functional groups or used as a point of attachment for other molecular fragments. For instance, it could be functionalized to create specialized reagents for organic synthesis, where the fluorinated indanone moiety could influence the reagent's solubility, stability, or reactivity. The development of sulfonyl fluoride (B91410) chemical probes for biological targets has demonstrated the utility of fluorine in designing reactive molecules for specific chemical interactions, a principle that can be extended to non-biological systems. pageplace.de

Role in the Synthesis of Novel Organic Materials (e.g., optoelectronic compounds, catalysts)

The unique properties conferred by fluorine atoms make fluorinated compounds highly valuable in materials science. uhmreactiondynamics.orgnih.gov this compound can be considered a promising precursor for a variety of novel organic materials.

Optoelectronic Compounds: The introduction of fluorine atoms into conjugated organic molecules can significantly lower both the HOMO and LUMO energy levels. beilstein-journals.org This can facilitate electron injection and improve the stability of the material against oxidative degradation, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The rigid, planar structure of the indanone core, combined with the electronic modifications from the fluorine and methyl groups, makes it a suitable building block for creating new organic semiconductors. beilstein-journals.org

Fluorinated Polymers: This indanone derivative could potentially serve as a monomer or a precursor to a monomer for the synthesis of fluorinated polymers. nih.govresearchgate.net Such polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties (e.g., hydrophobicity and oleophobicity). nih.gov By incorporating the 4-fluoro-5-methyl-indenone structure into a polymer backbone, new materials with tailored properties for applications such as high-performance coatings, membranes, or dielectrics could be developed.

Derivatization for Supramolecular Chemistry Applications

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can selectively bind to each other (host-guest chemistry) is a central aspect of this field. nih.govmdpi.com this compound possesses several features that make its derivatives promising candidates for supramolecular applications.

The indanone scaffold includes:

An aromatic ring capable of participating in π-π stacking interactions.

A carbonyl group that can act as a hydrogen bond acceptor.

A fluorine atom that can participate in weaker C-H···F hydrogen bonds and other dipole-dipole interactions.

Through chemical modification, typically at the carbon atom adjacent to the carbonyl group (the α-position), it is possible to introduce various functional groups that can act as recognition sites. For example, derivatization could introduce hydrogen bond donors, charged groups, or larger aromatic surfaces to enhance binding affinity and selectivity for specific guest molecules. The rigid nature of the indanone core helps to pre-organize these binding sites in a well-defined spatial arrangement, which is a key principle in the design of effective molecular hosts. mdpi.com

Conclusion and Future Research Perspectives

Summary of Academic Advances in 4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one Chemistry

Research into the chemistry of this compound has steadily progressed, primarily focusing on its synthesis and characterization as a key intermediate for more complex molecules. The indanone core is a prevalent structural motif in numerous biologically active compounds and natural products, driving interest in the development of versatile synthetic routes to substituted derivatives like the title compound. beilstein-journals.orgnih.gov The introduction of a fluorine atom and a methyl group on the aromatic ring of the indanone scaffold is of particular significance. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.net

Key academic advancements have centered on the adaptation of classical synthetic reactions to produce polysubstituted indanones. beilstein-journals.org While specific literature solely dedicated to this compound is emerging, the broader academic landscape for indanone synthesis provides a strong foundation for understanding its chemical behavior and potential.

Identification of Unexplored Synthetic Routes and Methodological Innovations

While established methods provide access to the indanone core, there remains considerable scope for identifying and developing novel and more efficient synthetic pathways to this compound.

Established Synthetic Approaches:

| Synthetic Route | Description | Key Reagents/Conditions |

| Intramolecular Friedel-Crafts Acylation | This is a common and versatile method for the synthesis of 1-indanones. It typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. beilstein-journals.orgnih.gov For the target compound, a plausible precursor would be 3-(3-fluoro-4-methylphenyl)propanoic acid. | Lewis acids (e.g., AlCl₃), Brønsted acids (e.g., polyphosphoric acid, sulfuric acid). beilstein-journals.org |